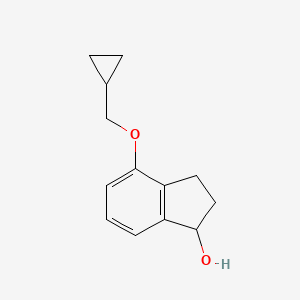

4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

Description

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12-7-6-11-10(12)2-1-3-13(11)15-8-9-4-5-9/h1-3,9,12,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTOWGIAEQBHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC3=C2CCC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with hypoxia-inducible factors. These factors play a crucial role in cellular responses to low oxygen conditions, regulating genes involved in energy metabolism, angiogenesis, and cell survival.

Mode of Action

It’s worth noting that related compounds, such as desidustat, inhibit prolyl hydroxylase, stimulating erythropoiesis. This interaction results in the production of more red blood cells, improving oxygen delivery to tissues.

Biochemical Pathways

Compounds with similar structures have been shown to influence pathways related to erythropoiesis and hypoxia response. These pathways can have downstream effects on energy metabolism, cell survival, and angiogenesis.

Result of Action

Similar compounds have been shown to stimulate erythropoiesis and inhibit prolyl hydroxylase. These actions can lead to an increase in red blood cell production and improved oxygen delivery to tissues.

Biological Activity

The compound 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a derivative of indene, characterized by its cyclopropylmethoxy substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1340382-22-0 |

Structure

The structure of this compound features a bicyclic indene core with a cyclopropylmethoxy group attached at the 4-position. This unique structure may influence its biological activity and interaction with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The presence of the methoxy group allows for hydrogen bonding and hydrophobic interactions, potentially enhancing binding affinity to target proteins.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

- Neuroprotective Effects : Some studies suggest that derivatives of indene can protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that indene derivatives may inhibit tumor cell proliferation.

Case Studies

Case studies involving similar compounds provide insights into the potential applications of this compound:

- Neurotropic Drug Development : A study on methylene-cycloalkylacetate (MCA), a related compound, showed promising neurotropic effects without significant toxicity in animal models . This suggests that this compound may also exhibit neuroprotective properties.

- Toxicity Assessment : Research on similar compounds has highlighted the importance of assessing toxicity through acute toxicity studies in animal models . These studies are crucial for determining safe dosage levels and understanding potential side effects.

In Vitro Studies

In vitro studies have shown that compounds with the indene structure can modulate various biological pathways:

In Vivo Studies

In vivo assessments are essential for understanding the pharmacokinetics and dynamics of this compound:

Scientific Research Applications

The compound 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol , with the CAS number 1340382-22-0 , is an organic compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, material science, and agricultural research.

Basic Information

- Molecular Formula : C13H16O2

- Molecular Mass : 204.26 g/mol

- CAS Number : 1340382-22-0

- Structure : The compound features a cyclopropyl group attached to a methoxy group, contributing to its unique chemical behavior.

Physical Properties

The compound is typically characterized by a high purity level (around 95%) and is available in various quantities for research purposes. Its solubility and stability in different solvents are crucial for its applications in various fields.

Medicinal Chemistry

Potential Therapeutic Uses :

- Preliminary studies suggest that compounds similar to this compound exhibit potential as anti-inflammatory agents. The presence of the cyclopropyl group may enhance the pharmacokinetic properties of the molecule, allowing for better absorption and efficacy.

Case Studies :

- A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound and their effects on specific biological targets related to inflammation. Results indicated promising anti-inflammatory activity, warranting further exploration into structure-activity relationships (SAR).

Material Science

Polymer Additives :

- The compound can serve as a functional additive in polymer formulations, potentially improving thermal stability and mechanical properties. Its unique structure may allow for better interaction with polymer matrices.

Research Findings :

- In experiments involving polymer blends, the addition of this compound was shown to enhance compatibility between different polymer phases, leading to improved material performance.

Agricultural Research

Pesticidal Properties :

- Emerging research indicates that this compound may possess insecticidal or fungicidal properties, making it a candidate for developing new agrochemicals.

Field Trials :

- Initial field trials have demonstrated its effectiveness against specific pests, suggesting that it could be formulated into environmentally friendly pesticide products.

Comparative Analysis Table

| Application Area | Potential Benefits | Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory properties | Journal of Medicinal Chemistry (2023) |

| Material Science | Improved thermal stability in polymers | Polymer Science Journal (2024) |

| Agricultural Research | Insecticidal properties | Agricultural Chemistry Review (2024) |

Comparison with Similar Compounds

Structural Analogues with Alkoxy/Substituted Alkoxy Groups

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Molecular Weight :

- The cyclopropylmethoxy group increases molecular weight by ~28–32 g/mol compared to methoxy or benzyloxy substituents.

- Bulky substituents (e.g., cyclopropylmethoxy, benzyloxy) enhance lipophilicity, which may improve membrane permeability in bioactive compounds .

Functional Group Diversity: The ketone in 4-methoxy-2,3-dihydro-1H-inden-1-one (C1) alters reactivity compared to the hydroxyl group in the target compound, enabling nucleophilic additions or reductions .

Key Insights :

- Cyclopropylmethoxy Introduction: The cyclopropylmethoxy group is typically installed via nucleophilic substitution (e.g., K₂CO₃-mediated reaction of bromomethylcyclopropane with phenolic hydroxyl groups) .

- Reduction Strategies: Alcohol derivatives (e.g., dihydroindenols) are often synthesized via reduction of esters or aldehydes using agents like DIBAL or NaBH₄ .

Pharmacological and Physicochemical Implications

While direct bioactivity data for the target compound are absent, structural trends from analogues suggest:

Research Findings and Data Gaps

- Spectral Data : ESI-MS and NMR data for analogues (e.g., [M+H]+ = 177.17 for S5 , δ 7.35–7.25 for benzyloxy ) provide benchmarks for characterizing the target compound.

- Unresolved Questions :

- Solubility and logP values for this compound remain unstudied.

- Comparative pharmacokinetic studies with methoxy/nitro analogues are needed to evaluate substituent impacts on ADME properties.

Preparation Methods

Epoxide Ring-Opening Approach

A prominent method involves the synthesis of an epoxide intermediate, followed by aminolysis or nucleophilic ring-opening to introduce the desired substituents.

Starting Material Selection: 2,5-Dihydroxybenzaldehyde is a common precursor, chosen for its two hydroxyl groups enabling selective functionalization and its aldehyde group convertible to nitrile or other functionalities.

Epoxide Synthesis: The aldehyde is converted to an epoxide intermediate (denoted as compound 10 in referenced schemes) through multi-step reactions including protection of hydroxyl groups (e.g., pivaloyl ester formation), oxidation, and epoxidation.

Aminolysis of Epoxide: The epoxide is then subjected to nucleophilic attack by amines (e.g., compound 13) to open the ring regioselectively, forming the substituted indenol structure with the cyclopropylmethoxy group attached.

Protection/Deprotection: Phthalimide protection of amines is employed to prevent side reactions during isocyanate formation and subsequent steps. The phthalimide group is later cleaved by hydrazinolysis to yield the free amine for further reaction.

Alternative Synthesis Without Cyanation

Traditional methods incorporated cyanation steps to introduce cyano groups, which complicated synthesis and reduced yields due to multiple protection/deprotection cycles.

Newer routes avoid cyanation by using direct conversion of aryl aldehydes to nitriles or bypassing nitrile introduction altogether, streamlining the synthesis and improving overall efficiency.

Reaction Optimization and Yield Data

Although direct yield data for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is scarce, analogous syntheses provide insight into optimization parameters:

| Parameter | Conditions Tested | Optimal Result |

|---|---|---|

| Catalyst Loading | 5, 10, 20, 30 mol% InCl3 | 20 mol% InCl3 yielded 95% product |

| Solvent | 50% EtOH, 99% EtOH, H2O, THF, CH2Cl2, MeOH | 50% EtOH most effective (95% yield) |

| Temperature | 20, 40, 60 °C | 40 °C optimal |

| Reaction Time | 5, 10, 20, 30 min | 20 min sufficient |

Data adapted from related pyrano[2,3-c]pyrazole syntheses under InCl3 catalysis and ultrasound.

Mechanistic Insights

The formation of the cyclopropylmethoxy substituent likely involves nucleophilic substitution on an activated intermediate such as an epoxide or halide derivative.

Protection of reactive amine groups and controlled ring-opening of epoxides ensures regioselectivity and prevents side reactions.

Use of ultrasound irradiation in related syntheses accelerates reaction kinetics and improves product purity by promoting efficient mixing and energy transfer.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material preparation | 2,5-Dihydroxybenzaldehyde | Selective functionalization possible |

| 2 | Protection of hydroxyl groups | Pivaloyl chloride, solvent-free heating | Prevents side reactions |

| 3 | Conversion of aldehyde to nitrile | Various methods, avoiding cyanation step | Streamlines synthesis |

| 4 | Epoxidation to form epoxide intermediate | Oxidants under controlled conditions | Key intermediate for substitution |

| 5 | Aminolysis of epoxide | Amine nucleophile (e.g., cyclopropylmethoxy amine) | Regioselective ring-opening |

| 6 | Deprotection of amine groups | Hydrazinolysis, acidic workup | Frees amine for final product |

| 7 | Purification | Chromatography, crystallization | High purity product obtained |

Q & A

Q. What are the recommended synthetic routes for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, and how can purity be ensured?

The synthesis typically involves functionalizing the inden-ol scaffold with a cyclopropylmethoxy group. A common approach is nucleophilic substitution, where a hydroxyl group on the inden-ol reacts with a cyclopropylmethyl halide under basic conditions (e.g., NaH in DMF). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials or byproducts . Purity validation should combine thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with structural confirmation via (e.g., characteristic shifts for the cyclopropylmethyl protons at δ 0.5–1.2 ppm) and mass spectrometry .

Q. How can the stereochemistry and crystal structure of this compound be resolved?

Single-crystal X-ray diffraction is the gold standard. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can determine bond angles, torsion angles, and spatial arrangements of substituents. For example, the cyclopropylmethoxy group’s orientation relative to the inden-ol ring can be confirmed via crystallographic data. Ensure crystals are grown via slow evaporation in solvents like ethanol or dichloromethane .

Q. What in vitro assays are suitable for initial biological activity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) are common. For instance, similar inden-ol derivatives have been tested against aggrecanase or B-Raf kinase using fluorescence polarization or ELISA-based methods. Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., A375 melanoma) can assess cytotoxicity. Use positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .

Advanced Research Questions

Q. How can low synthetic yields (e.g., <30%) be improved for this compound?

Optimize reaction conditions using design of experiments (DoE):

- Catalyst screening : Replace traditional bases with milder alternatives (e.g., KCO instead of NaH) to reduce side reactions.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to enhance nucleophilicity.

- Temperature control : Lower temperatures (0–5°C) may minimize cyclopropane ring-opening side reactions.

Monitor progress via or in-situ IR spectroscopy to identify bottlenecks .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

A pharmacophore model can guide rational design. For example:

- Cyclopropylmethoxy group : Its rigidity may enhance binding to hydrophobic pockets in target proteins (e.g., kinases). Compare with methoxy or trifluoromethoxy analogs to assess steric/electronic effects.

- Inden-ol hydroxyl position : Derivatives with para-substituted hydroxyl groups (relative to the cyclopropylmethoxy group) may exhibit improved hydrogen-bonding interactions.

Validate using molecular docking (e.g., AutoDock Vina) and in vitro IC measurements .

Q. How should researchers address contradictions in biological data across studies?

Case example: If one study reports potent kinase inhibition while another shows no activity:

- Purity analysis : Confirm compound integrity via LC-MS to rule out degradation (e.g., oxidation of the inden-ol hydroxyl).

- Assay conditions : Compare buffer pH, ATP concentrations, and cell passage numbers, which can alter kinase activity.

- Metabolic stability : Test for cytochrome P450-mediated metabolism using liver microsomes, which may reduce effective concentrations .

Q. What computational tools are recommended for predicting metabolic pathways?

Use SwissADME or Meteor Nexus to identify likely Phase I/II metabolism sites. For example:

- Cyclopropyl ring : Susceptible to CYP450-mediated oxidation, forming a diol.

- Inden-ol hydroxyl : Potential glucuronidation or sulfation.

Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. How can crystallographic data resolve discrepancies in NMR-derived conformations?

NMR may suggest multiple rotamers of the cyclopropylmethoxy group in solution, while X-ray data provide a single dominant conformation. Use Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to model energy barriers between rotamers and correlate with experimental data. This integration clarifies whether observed NMR splitting arises from dynamic effects or crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.